molecular formula C8H17NO2Si B14337112 Methyl 3-[(trimethylsilyl)amino]but-2-enoate CAS No. 105734-81-4

Methyl 3-[(trimethylsilyl)amino]but-2-enoate

Cat. No.: B14337112
CAS No.: 105734-81-4
M. Wt: 187.31 g/mol
InChI Key: VNUFKJJKCMRMNK-UHFFFAOYSA-N
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Description

Methyl 3-[(trimethylsilyl)amino]but-2-enoate is an organic compound that features a trimethylsilyl group attached to an amino group, which is further connected to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(trimethylsilyl)amino]but-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism where the alcohol attacks the silicon atom, forming a trialkylsilyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(trimethylsilyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often use reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(trimethylsilyl)amino]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(trimethylsilyl)amino]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect the amino group during reactions, allowing for selective transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobut-2-enoate: Similar structure but lacks the trimethylsilyl group.

    Trimethylsilyl-protected amino acids: These compounds also feature trimethylsilyl groups for protection during synthesis.

Uniqueness

Methyl 3-[(trimethylsilyl)amino]but-2-enoate is unique due to the presence of the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and synthesis .

Properties

CAS No.

105734-81-4

Molecular Formula

C8H17NO2Si

Molecular Weight

187.31 g/mol

IUPAC Name

methyl 3-(trimethylsilylamino)but-2-enoate

InChI

InChI=1S/C8H17NO2Si/c1-7(6-8(10)11-2)9-12(3,4)5/h6,9H,1-5H3

InChI Key

VNUFKJJKCMRMNK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N[Si](C)(C)C

Origin of Product

United States

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